![molecular formula C6H5N3O B3277682 1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one CAS No. 663597-69-1](/img/structure/B3277682.png)
1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one
Übersicht
Beschreibung
1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the desired compound with high efficiency and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound also features a fused ring system but differs in the position of the nitrogen atoms within the rings.
7-deazaadenine: This compound is structurally similar but has a different arrangement of nitrogen atoms and functional groups.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it a valuable compound for various applications in research and industry.
Biologische Aktivität
1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique bicyclic structure that includes both pyrrole and pyrimidine rings, which contributes to its potential interactions with various biological targets. The molecular formula of this compound is C₇H₆N₄O, and it has been investigated for its roles in antimicrobial, anticancer, and other therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus , as well as fungal pathogens such as Aspergillus flavus and Aspergillus niger .
Anticancer Properties
The compound has also been explored for its anticancer potential. For instance, certain derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. In particular, a study reported that specific substitutions on the pyrrolo[2,3-d]pyrimidine scaffold significantly enhanced cytotoxic activity against these cell lines .
Inhibition of Kinases
This compound derivatives have been identified as potent inhibitors of various kinases, including the colony-stimulating factor-1 receptor (CSF1R) and RET kinases. These inhibitors showed subnanomolar enzymatic inhibition and excellent selectivity towards other kinases in the platelet-derived growth factor receptor family. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. Modifications at specific positions on the bicyclic scaffold can significantly alter its binding affinity and selectivity towards various biological targets. For example, methylation of the nitrogen atoms within the structure has been shown to enhance CSF1R activity while reducing EGFR inhibitory potency .
Case Study 1: Antimycobacterial Activity
A series of novel 1H-pyrrolo[2,3-d]pyrimidine-triazole derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. The results indicated that compounds with specific substitutions exhibited minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL, showcasing promising potential for antitubercular therapy .
Case Study 2: Selective Kinase Inhibition
In a study focusing on the development of selective inhibitors for RET kinases, derivatives of this compound were evaluated for their efficacy against both wild-type and mutant forms of the RET protein. The most effective compounds demonstrated IC50 values in the low nanomolar range, highlighting their potential for targeted cancer therapies .
Comparison with Related Compounds
The following table summarizes key differences between this compound and structurally related compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one | Pyrrolo-pyrimidine | Exhibits different biological activities; less studied. |
7-deazapurines | Modified purines | Distinct pharmacological profiles; potential antitumor activity. |
Pyrrolopyrimidine derivatives | Pyrimidine derivatives | Known kinase inhibitors with diverse biological activities. |
Eigenschaften
IUPAC Name |
1,7-dihydropyrrolo[2,3-d]pyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-8-3-4-1-2-7-5(4)9-6/h1-3H,(H2,7,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQACMJEKYMFOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.